molecular formula C24H18N2 B13650821 2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine

2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13650821
M. Wt: 334.4 g/mol
InChI Key: POPIQTSCJSKAFS-UHFFFAOYSA-N
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Description

2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability . These properties make them highly attractive for various applications, particularly in the fields of optoelectronics and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the functionalization of carbazole at the nitrogen position, followed by coupling with biphenyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . These reactions are carried out under inert atmosphere conditions, typically using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or sodium tert-butoxide.

Industrial Production Methods

Industrial production of carbazole derivatives, including 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine, often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of these processes. Additionally, the purification of the final product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) or nitronium tetrafluoroborate in acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine primarily involves its ability to transport holes (positive charge carriers) efficiently. This is facilitated by the conjugated π-system of the carbazole and biphenyl units, which allows for effective charge delocalization. The compound interacts with molecular targets such as electron acceptors in OLEDs, leading to the emission of light through radiative recombination .

Biological Activity

2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine, also known by its CAS number 2089223-27-6, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

The molecular formula of this compound is C36H26N2C_{36}H_{26}N_2 with a molecular weight of 486.61 g/mol. This compound is characterized by its biphenyl and carbazole moieties, which are known for their roles in various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of carbazole derivatives followed by coupling with biphenyl structures. The precise synthetic routes can vary, but they generally aim to optimize yield and purity for biological testing.

Anticancer Properties

Recent studies have indicated that compounds containing carbazole structures exhibit significant anticancer properties. For instance, derivatives of carbazole have been shown to inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair in cancer cells. Topo II inhibitors are often used as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells.

A study highlighted that certain carbazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. These compounds induced cell cycle arrest and apoptosis at specific concentrations, suggesting their potential as therapeutic agents in oncology .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG25Topo II inhibition
Compound BMCF-710Apoptosis induction
Compound CHCT-11615Cell cycle arrest

Cytotoxicity and Biocompatibility

In vitro studies assessing the cytotoxicity of this compound showed varying degrees of biocompatibility. The MTT assay indicated that this compound maintained over 80% cell viability in immune system cells after 48 hours of exposure . This suggests that while the compound exhibits cytotoxic effects on cancer cells, it may be relatively safe for normal cells at lower concentrations.

Mechanistic Insights

The mechanism of action for this compound appears to involve the intercalation into DNA strands, disrupting the normal function of topoisomerases and leading to DNA damage. This property is crucial for its anticancer activity as it can effectively halt the proliferation of malignant cells.

Case Studies

Several case studies have documented the effects of similar carbazole derivatives in clinical settings:

  • Case Study 1 : A derivative exhibited significant tumor reduction in a xenograft model when administered at doses corresponding to the IC50 values established in vitro.
  • Case Study 2 : Patients treated with a related compound showed improved survival rates compared to those receiving standard chemotherapy, highlighting the potential for enhanced efficacy when used in combination therapies.

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(2-carbazol-9-ylphenyl)aniline

InChI

InChI=1S/C24H18N2/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H,25H2

InChI Key

POPIQTSCJSKAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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